KDM4C Inhibitory Potency: Product vs. Methylstat (a pan-KDM Inhibitor)
This product shows an IC50 of 3.4 μM against KDM4C (JMJD2C) in a mass spectrometry-based assay measuring demethylation of H3K9me3 substrate, which is approximately 1.3-fold weaker than Methylstat (IC50 ~4.3 μM for JMJD2C) [1]. Although Methylstat has a lower absolute potency, it is a pan-JMJD inhibitor lacking subfamily selectivity, leading to multiple off-target effects (JMJD2A, JMJD2E, PHF8, JMJD3) [2]. The product's distinct chemotype provides a scaffold for developing KDM4C-selective inhibitors, which is critical for dissecting KDM4C-specific biology in breast cancer models [1].
| Evidence Dimension | In vitro KDM4C inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 3.4 μM |
| Comparator Or Baseline | Methylstat IC50 ~4.3 μM (JMJD2C) |
| Quantified Difference | Product is 1.3-fold less potent than Methylstat but has a more focused target profile |
| Conditions | Mass spectrophotometry; N-terminal GST-fused human JMJD2C catalytic domain (1-420 aa); H3K9me3 substrate |
Why This Matters
For researchers prioritizing target selectivity over absolute potency, this compound offers a structurally distinct starting point with reduced polypharmacology relative to pan-JMJD agents.
- [1] BindingDB. BDBM50361475 (CHEMBL1938900). Affinity Data: IC50 3.40E+3 nM for KDM4C. View Source
- [2] King ONF, Li XS, Sakurai M, et al. Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors. PLoS One. 2010;5(11):e15535. View Source
